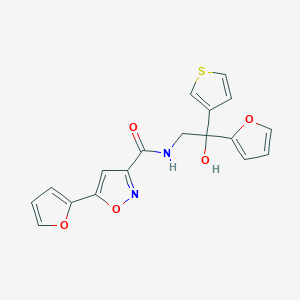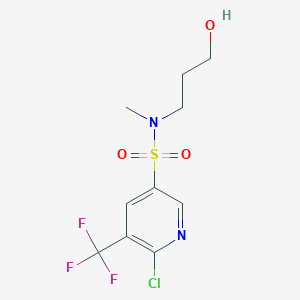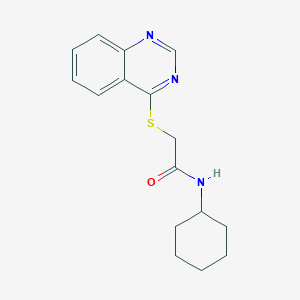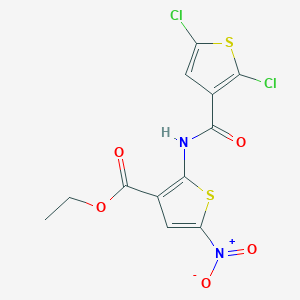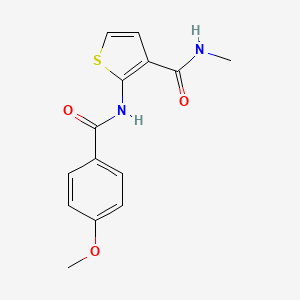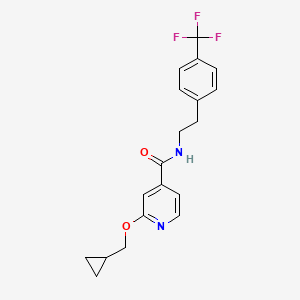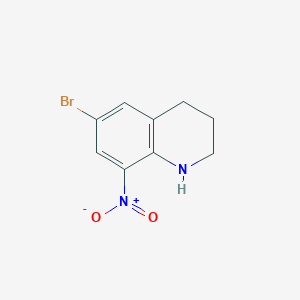
Quinoline, 6-bromo-1,2,3,4-tetrahydro-8-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Quinoline, 6-bromo-1,2,3,4-tetrahydro-” is a derivative of quinoline, a nitrogen-containing bicyclic compound . It has a molecular formula of C9H10BrN . Quinoline and its derivatives are widely found throughout nature in various forms and are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinoline and its hydrogenated derivatives can be synthesized from α,β-unsaturated aldehydes . The methods for the synthesis of quinoline have been summarized for the first time, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of “Quinoline, 6-bromo-1,2,3,4-tetrahydro-” is similar to that of quinoline, with the addition of a bromine atom . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations .Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of “Quinoline, 6-bromo-1,2,3,4-tetrahydro-” include a boiling point of 303.1±31.0 °C (Predicted), a density of 1.428±0.06 g/cm3 (Predicted), and a storage temperature of 2-8°C (protect from light) .科学的研究の応用
Drug Discovery and Medicinal Chemistry
Quinoline derivatives are foundational scaffolds in drug discovery, playing a significant role in medicinal chemistry. They are involved in the synthesis of various pharmacologically active compounds. For instance, quinoline-based drugs include anti-malarial agents like chloroquine and quinine, antibacterial fluoroquinolones such as ciprofloxacin, anticancer agents like topotecan, local anesthetics, and anti-tubercular drugs .
Synthesis of Biologically Active Compounds
The synthesis protocols for quinoline derivatives, such as the Gould–Jacob and Friedländer syntheses, have been utilized to create compounds with potential biological activities. These activities range from anti-HIV to antifungal, antileishmanial, and even neuroprotective effects .
Fluorescent Sensors
Quinoline derivatives can act as fluorescent sensors due to their photophysical properties. They have been used in the detection and quantification of metal ions and other analytes in various environmental and biological contexts .
Organic Synthesis and Industrial Chemistry
In the field of synthetic organic chemistry, quinoline derivatives serve as intermediates and catalysts for various reactions. Their versatility also extends to industrial applications, where they are used in the synthesis of dyes, chemicals, and even as flavoring agents .
Neuroprotection and Chelation Therapy
Some quinoline derivatives are known for their iron-chelating properties, which are beneficial in neuroprotective strategies. They have been studied for their potential in treating neurodegenerative diseases by chelating excess metal ions that may contribute to oxidative stress .
Anticancer Research
Quinoline derivatives have shown promise as anticancer agents. They have been investigated for their ability to inhibit various cancer cell lines, and some are in use or being tested as chemotherapy agents .
作用機序
特性
IUPAC Name |
6-bromo-8-nitro-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h4-5,11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXRHKPJSMYORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline | |
CAS RN |
859958-91-1 |
Source


|
| Record name | 6-bromo-8-nitro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2853333.png)
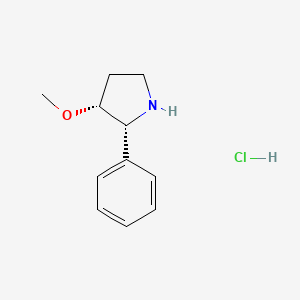
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853335.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2853339.png)
amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2853340.png)
